![molecular formula C52H54F4O12S3 B15290547 [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B15290547.png)
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate” is a complex organic molecule with multiple functional groups This compound is characterized by its intricate structure, which includes fluorine atoms, hydroxyl groups, and furan rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the introduction of fluorine atoms, the formation of furan rings, and the attachment of hydroxyl groups. Each step would require specific reagents and conditions, such as:
Fluorination: Using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Furan Ring Formation: Utilizing methods like the Paal-Knorr synthesis.
Hydroxyl Group Introduction: Employing oxidation reactions with reagents like pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of such complex compounds would involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Using reagents like PCC or Jones reagent.
Reduction: Employing reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would produce alcohols.
Aplicaciones Científicas De Investigación
This compound could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use as a drug candidate or in drug delivery systems.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might interact with enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms could enhance its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-yl] furan-2-carboxylate
- [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-yl]
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, such as the presence of multiple fluorine atoms and furan rings. These features could confer unique chemical properties, such as increased stability or enhanced reactivity.
Propiedades
Fórmula molecular |
C52H54F4O12S3 |
|---|---|
Peso molecular |
1043.2 g/mol |
Nombre IUPAC |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C52H54F4O12S3/c1-25-17-29-31-21-35(53)33-19-27(57)11-13-45(33,3)49(31,55)39(59)23-47(29,5)51(25,67-41(61)37-9-7-15-65-37)43(63)69-71-70-44(64)52(68-42(62)38-10-8-16-66-38)26(2)18-30-32-22-36(54)34-20-28(58)12-14-46(34,4)50(32,56)40(60)24-48(30,52)6/h7-16,19-20,25-26,29-32,35-36,39-40,59-60H,17-18,21-24H2,1-6H3/t25-,26-,29+,30+,31+,32+,35+,36+,39+,40+,45+,46+,47+,48+,49+,50+,51+,52+/m1/s1 |
Clave InChI |
LIZOMBKWJBAHDV-GWXUPBQESA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SSSC(=O)[C@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)OC(=O)C9=CC=CO9)OC(=O)C1=CC=CO1)C)O)F)C)F |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SSSC(=O)C5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)OC(=O)C9=CC=CO9)OC(=O)C1=CC=CO1)C)O)F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


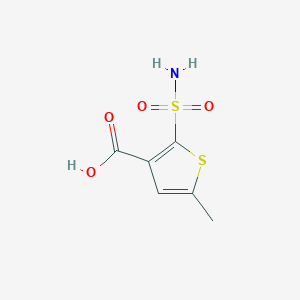
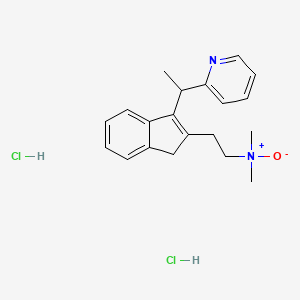



![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)

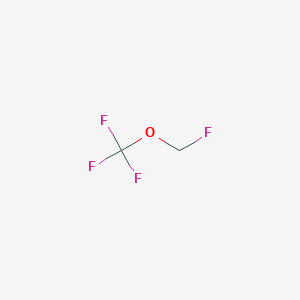
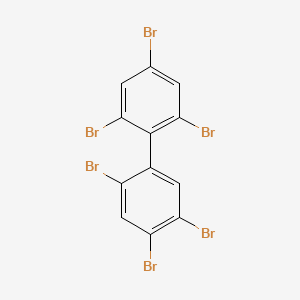
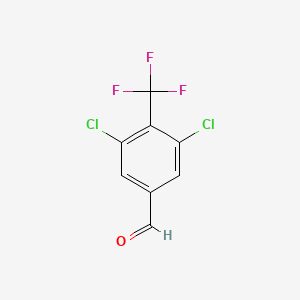
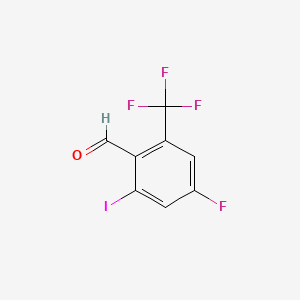
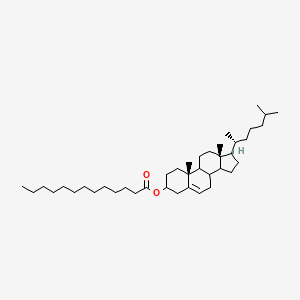
![(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide](/img/structure/B15290546.png)
